2-Hydroxyhexacosanoic acid

Description

Properties

IUPAC Name |

2-hydroxyhexacosanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29/h25,27H,2-24H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYDZTDBJZWEPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

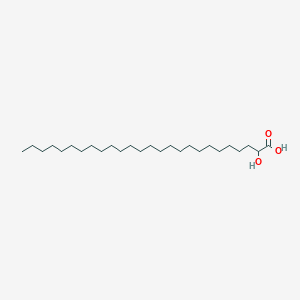

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931189 |

Source

|

| Record name | 2-Hydroxyhexacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14176-13-7 |

Source

|

| Record name | 2-Hydroxyhexacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhexacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyhexacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyhexacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: Natural Sources & Isolation of 2-Hydroxyhexacosanoic Acid

Part 1: Executive Summary

2-Hydroxyhexacosanoic acid (2-OH-C26:0), also known as 2-hydroxycerotic acid, is a specialized very long-chain fatty acid (VLCFA) critical to membrane biophysics. Unlike standard fatty acids, the alpha-hydroxylation at the C2 position introduces a hydrogen bond donor near the lipid headgroup. This structural modification dramatically alters the phase transition temperature and packing density of the lipid bilayer, providing the structural rigidity required for myelin insulation in the nervous system and the water-impermeable barrier of the skin.

For drug development professionals, this molecule is not merely a structural component but a high-value biomarker for peroxisomal disorders (e.g., Zellweger syndrome) and a target for enhancing transdermal drug delivery systems. This guide delineates its natural reservoirs, biosynthetic origins, and validated extraction protocols.

Part 2: Biosynthetic Origins & Mechanism

To understand where to find 2-OH-C26:0, one must understand the enzymatic machinery that produces it. It is not synthesized de novo by fatty acid synthase but is a modification of pre-existing hexacosanoic acid (C26:0).

The FA2H Pathway

In mammals, the primary generator is Fatty Acid 2-Hydroxylase (FA2H) .[1][2][3][4][5] This ER-resident enzyme is stereospecific, producing exclusively the (R)-enantiomer. The reaction requires molecular oxygen and a specific electron transport chain involving cytochrome b5.

Mechanistic Insight: The introduction of the hydroxyl group allows the fatty acid to participate in an intermolecular hydrogen bonding network with the amide group of the sphingosine base or adjacent lipids. This "H-bond network" effectively "locks" the membrane, preventing fluid leakage—a property exploited by both myelin (to prevent ion leakage) and the stratum corneum (to prevent water loss).

Visualization: FA2H Enzymatic Pathway[2][3][5][7]

Figure 1: The biosynthetic flow from free fatty acid to complex sphingolipids via FA2H.[5] Note the requirement for Cytochrome b5.

Part 3: Natural Sources & Reservoirs

The distribution of 2-OH-C26:0 is highly tissue-specific. It is not a storage lipid (triacylglycerol) but a structural lipid (sphingolipid).

Mammalian Nervous Tissue (The Primary Reservoir)

The richest source of 2-OH-C26:0 in mammals is the white matter of the brain.

-

Lipid Class: Galactocerebrosides (GalCer) and Sulfatides.[6]

-

Abundance: In adult human myelin, 2-hydroxylated fatty acids constitute a major fraction of the total fatty acids in cerebrosides. 2-OH-C26:0 is often the dominant species alongside C24:0 and C24:1.

-

Function: Electrical insulation. The hydroxyl group increases the transition temperature, ensuring the myelin sheath remains stable at body temperature.

Mammalian Epidermis (The Barrier Source)

-

Location: Stratum corneum.

-

Lipid Class: Ceramides (specifically Ceramide classes containing alpha-hydroxy acids, often bound to phytosphingosine).

-

Significance: These ceramides form the "mortar" between keratinocytes. Depletion of VLC-alpha-hydroxy fatty acids is directly correlated with barrier defects, such as in psoriasis or atopic dermatitis.

Marine Sponges (The High-Yield Source)

Surprisingly, certain marine sponges contain higher concentrations of 2-OH-C26:0 than mammalian tissues, often as phospholipid components rather than sphingolipids.

-

Key Species: Pseudosuberites sp. and Suberites massa (Family: Suberitidae).[7]

-

Data Point: In Pseudosuberites sp., 2-hydroxy fatty acids can account for nearly 50% of the total fatty acid mixture, with 2-OH-C26:0 comprising 26% of the total.[7]

-

Utility: For researchers requiring natural isolation rather than synthesis, these sponges represent a more accessible biomass than neural tissue.

Plant Cuticular Waxes[10][11][12][13]

-

Location: The waxy cuticle of leaves and roots (e.g., Arabidopsis, Quercus suber).[8]

-

Form: Estolides (inter-esterified hydroxy acids) or free acids in the wax matrix.

-

Function: Prevention of non-stomatal water loss.

Summary of Natural Abundance

| Source | Tissue/Organism | Primary Lipid Class | Estimated Abundance (Relative) |

| Mammalian | Brain (White Matter) | Galactocerebrosides | High (Major species) |

| Mammalian | Skin (Stratum Corneum) | Ceramides (AS, AP) | Moderate (Critical for barrier) |

| Marine | Pseudosuberites sp. (Sponge) | Phospholipids | Very High (~26% of total FA) |

| Plant | Leaf Cuticle (Cork Oak) | Wax Esters/Estolides | Low to Moderate |

Part 4: Isolation & Analysis Protocol

Warning: Standard lipid extraction protocols (e.g., simple hexane extraction) often fail to quantitatively recover 2-hydroxy VLCFAs due to their increased polarity and strong binding in sphingolipid complexes.

Validated Workflow: The "Strong Acid" Method

To release 2-OH-C26:0 from the amide bond of ceramides, harsh hydrolysis is required.

Step 1: Lipid Extraction (Modified Folch)

-

Homogenize tissue (100mg) in Chloroform:Methanol (2:1 v/v) .

-

Sonicate for 10 mins to disrupt membranes.

-

Add 0.2 volumes of 0.9% NaCl to induce phase separation.

-

Collect the lower organic phase (contains lipids). Dry under nitrogen.

Step 2: Liberation (Acid Methanolysis)

Standard saponification (NaOH) is often insufficient for amide-linked fatty acids.

-

Resuspend dried lipids in 2mL 1M HCl in Methanol (freshly prepared).

-

Incubate at 80°C for 16-18 hours in a sealed, Teflon-lined screw-cap vial.

-

Why? This simultaneously cleaves the amide bond and methylates the carboxyl group, preventing the free acid from precipitating.

-

-

Cool and add 1mL hexane and 1mL water. Vortex and centrifuge.

-

Collect the upper hexane layer (contains Fatty Acid Methyl Esters - FAMEs and 2-OH-FAMEs).

Step 3: Enrichment (Optional but Recommended)

To separate 2-OH-FAMEs from non-hydroxy FAMEs:

-

Pass the hexane extract through a small silica gel column.

-

Elute non-hydroxy FAMEs with Hexane:Ether (95:5).

-

Elute 2-OH-FAMEs with Hexane:Ether (80:20).

Step 4: Derivatization (TMS Capping)

The hydroxyl group at C2 must be derivatized for stable GC-MS analysis.

-

Evaporate the 2-OH-FAME fraction.

-

Add 50µL BSTFA + 1% TMCS .

-

Incubate at 60°C for 30 mins.

-

Result: 2-TMS-oxy-hexacosanoic acid methyl ester.

Visualization: Extraction Workflow

Figure 2: Step-by-step isolation protocol ensuring recovery of amide-linked 2-hydroxy fatty acids.

Part 5: Therapeutic & Diagnostic Implications

Biomarker for Peroxisomal Disorders

While FA2H is ER-based, the degradation of 2-OH-C26:0 relies on peroxisomal alpha-oxidation .

-

Mechanism: The 2-OH group blocks beta-oxidation. The carbon chain must be shortened by one carbon (alpha-oxidation) to remove the hydroxyl group before standard beta-oxidation can proceed.

-

Clinical Relevance: In Zellweger syndrome (peroxisome biogenesis disorder), 2-OH-VLCFAs accumulate. Monitoring plasma levels of 2-OH-C26:0 is a specific diagnostic marker.

Skin Barrier Repair

Topical formulations containing ceramides with 2-hydroxy fatty acids are superior to those with non-hydroxy acids.

-

Application: Researchers are synthesizing bio-identical 2-OH-C26:0 ceramides to treat eczema and age-related barrier loss. The 2-OH group enhances the lamellar phase stability of the cream, mimicking the natural skin structure.

References

-

Alderson, N. L., et al. (2004).[4] "Fatty acid 2-hydroxylase: a novel enzyme that plays a critical role in the synthesis of 2-hydroxy fatty acids in the nervous system." Journal of Biological Chemistry. Link

-

Carballeira, N. M., & Cruz, H. (1998). "2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri." Lipids.[9] Link

-

Hama, H. (2010). "Fatty acid 2-Hydroxylation in mammalian sphingolipid biology." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

-

Miralles, J., et al. (1995). "Sponge Fatty Acids,[10] 5. Characterization of Complete Series of 2-Hydroxy Long-Chain Fatty Acids in Phospholipids of Two Senegalese Marine Sponges." Lipids.[9] Link

-

Sanders, V., et al. (2015). "Sealing Plant Surfaces: Cuticular Wax Formation by Epidermal Cells."[11] Annual Review of Plant Biology. Link

-

Uchida, Y., et al. (2009). "Epidermal sphingolipids: metabolism, function, and roles in skin disorders." IUBMB Life. Link

Sources

- 1. A mammalian fatty acid hydroxylase responsible for the formation of α-hydroxylated galactosylceramide in myelin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | FA2H hydroxylates 1,2-saturated fatty acids [reactome.org]

- 5. researchgate.net [researchgate.net]

- 6. Changes in the fatty acid composition of cerebrosides and sulfatides of human nervous tissue with age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitic acid - Wikipedia [en.wikipedia.org]

- 10. 2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Function of 2-Hydroxyhexacosanoic Acid in Epidermal Barrier Integrity

Introduction

The skin serves as the primary interface between an organism and its environment, providing a critical barrier against water loss, pathogen invasion, and external insults. This remarkable barrier function is primarily localized to the outermost layer of the epidermis, the stratum corneum (SC). The SC's unique "brick and mortar" structure, composed of protein-rich corneocytes embedded in a lipid-enriched extracellular matrix, is paramount to its function. Among the diverse lipid species within this matrix, ceramides containing 2-hydroxylated very-long-chain fatty acids (VLCFAs), such as 2-hydroxyhexacosanoic acid, play a pivotal, yet complex, role in maintaining barrier integrity.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core functions of 2-hydroxyhexacosanoic acid and related 2-hydroxy fatty acids (hFAs) in the epidermis. We will delve into the molecular synthesis, biophysical contributions, analytical methodologies, and clinical significance of these specialized lipids, offering field-proven insights into their causality in epidermal homeostasis.

I. The Molecular Architecture of the Epidermal Barrier: A Role for Hydroxylated Ceramides

The SC intercellular lipid matrix is a highly organized structure composed primarily of ceramides, cholesterol, and free fatty acids. These lipids arrange into ordered lamellar structures, creating a formidable barrier to water diffusion.[1][2] The unique properties of this barrier are dictated by the specific molecular composition of its constituent lipids, particularly the vast heterogeneity of the ceramide population.

Ceramides are composed of a sphingoid base linked to a fatty acid via an amide bond. Variations in both the sphingoid base and the fatty acid chain give rise to numerous ceramide subspecies. A critical modification found in epidermal ceramides is the hydroxylation of the fatty acid at the alpha (C-2) position. 2-Hydroxyhexacosanoic acid is a prominent example of a C26:0 hFA found in the SC.

The Biophysical Impact of 2-Hydroxylation

The introduction of a hydroxyl group at the C-2 position of the fatty acid chain has profound consequences for the biophysical properties of ceramides and the overall stability of the lipid lamellae.

-

Enhanced Hydrogen Bonding: The 2-hydroxyl group is situated near the polar headgroup region of the ceramide molecule. This strategic positioning allows it to participate in an extensive network of lateral hydrogen bonds with adjacent lipids, including other ceramides and fatty acids.[3] This intermolecular hydrogen bonding network is a key contributor to the tight packing and structural stability of the lipid matrix.[3][4]

-

Increased Molecular Order and Stability: Biophysical studies have demonstrated that the presence of the 2'-hydroxyl group facilitates tighter lipid packing and stabilizes the gel phase of the lipids.[3] This increased order contributes to the low permeability of the SC to water and other polar molecules. Studies using techniques like Fourier transform infrared (FTIR) spectroscopy have shown that α-hydroxylated ceramides promote strong intermolecular hydrogen bonding between headgroups, leading to highly ordered lipid domains.[5]

-

Modulation of Phase Behavior: The addition of a hydroxyl group alters the thermotropic behavior of ceramides. Differential scanning calorimetry (DSC) and X-ray diffraction studies have shown that α-hydroxy fatty acid-containing ceramides (HFA-CER) exhibit different phase transitions compared to their non-hydroxylated counterparts (NFA-CER).[4] HFA-CERs tend to form stable lamellar structures with hexagonal chain packing.[4]

These biophysical characteristics underscore why 2-hydroxy fatty acids are not merely passive structural components but are active modulators of the SC's physical properties, directly influencing its barrier function.

II. Biosynthesis of 2-Hydroxy Ceramides in the Epidermis

The synthesis of 2-hydroxy ceramides is a multi-step enzymatic process that is tightly regulated during keratinocyte differentiation. The pathway involves the initial synthesis of the VLCFA backbone, its subsequent hydroxylation, and finally, its incorporation into a ceramide molecule.

A. Elongation of Very-Long-Chain Fatty Acids (VLCFAs)

The precursor for 2-hydroxyhexacosanoic acid is hexacosanoic acid (C26:0), a VLCFA. The synthesis of VLCFAs is carried out by a family of enzymes known as Fatty Acid Elongases (ELOVLs). In the epidermis, ELOVL4 is crucial for the production of VLCFAs with chain lengths of C28 and longer, which are essential for a competent permeability barrier.[6] While ELOVL4 is key for the longest chains, other elongases contribute to the pool of VLCFAs, including the C26:0 precursor.

B. The Critical Hydroxylation Step: Fatty Acid 2-Hydroxylase (FA2H)

The defining step in the synthesis of 2-hydroxy fatty acids is the introduction of a hydroxyl group at the C-2 position, a reaction catalyzed by Fatty Acid 2-Hydroxylase (FA2H) .[7][8]

-

Enzymatic Action: FA2H is a non-heme iron-containing enzyme located in the endoplasmic reticulum. It utilizes molecular oxygen and a reducing equivalent (NADPH) to hydroxylate the alpha-carbon of a fatty acid, stereospecifically producing the (R)-2-hydroxy fatty acid enantiomer.[8][9]

-

Expression in Keratinocytes: The expression of the FA2H gene and its corresponding enzymatic activity are significantly upregulated during the differentiation of keratinocytes.[10][11] This increase in FA2H activity coincides with the production of differentiation-specific lipids required for barrier formation.

-

Role in Lamellar Body Formation: Studies using siRNA to silence FA2H in cultured human keratinocytes have shown that the resulting deficiency in 2-hydroxy ceramides leads to the formation of abnormal epidermal lamellar bodies.[10] These organelles are responsible for transporting and secreting the lipid precursors of the SC barrier into the extracellular space.[12] The malformed lamellar bodies in FA2H-deficient keratinocytes fail to form the normal extracellular lamellar membranes, demonstrating the essential role of 2-hydroxy ceramides in this process.[10][13]

C. Incorporation into Ceramides: The Role of Ceramide Synthases (CerS)

Once synthesized, 2-hydroxyhexacosanoyl-CoA is incorporated into a ceramide backbone by one of the six mammalian Ceramide Synthases (CerS) . These enzymes catalyze the N-acylation of a sphingoid base (like sphingosine or dihydrosphingosine).

A key finding is that all six CerS isoforms are capable of utilizing 2-hydroxy fatty acyl-CoAs as substrates to produce 2-hydroxy ceramides.[5] Each CerS isoform exhibits a preference for fatty acids of a specific chain length, and this preference is maintained for 2-hydroxy fatty acids. In keratinocytes, CerS3 is the most predominantly expressed isoform, and its expression also increases with differentiation, suggesting it is a major contributor to the synthesis of VLCFA-containing ceramides and 2-hydroxy ceramides in the epidermis.[5]

The following diagram illustrates the key steps in the biosynthesis of 2-hydroxy ceramides.

Sources

- 1. mdpi.com [mdpi.com]

- 2. International Journal of Molecular Medicine [spandidos-publications.com]

- 3. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of ceramides 2 and 5 in the structure of the stratum corneum lipid barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation and Functions of the Corneocyte Lipid Envelope (CLE) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epidermal lamellar bodies, essential organelles for the skin barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diseases.jensenlab.org [diseases.jensenlab.org]

2-Hydroxyhexacosanoic Acid in Glycosphingolipid Biology: A Technical Guide

Focus: Structural function, biosynthesis, and analytical profiling of very-long-chain 2-hydroxy fatty acids in gangliosides and myelin lipids.

Executive Summary

2-Hydroxyhexacosanoic acid (2-OH-C26:0) is a specialized very-long-chain fatty acid (VLCFA) critical to the structural integrity of the mammalian nervous system. Unlike common dietary fatty acids, 2-OH-C26:0 is synthesized de novo within the endoplasmic reticulum and incorporated exclusively into the amide linkage of ceramides. These 2-hydroxylated ceramides serve as the hydrophobic backbone for a specific subset of glycosphingolipids—primarily galactosylceramides (GalCer) and sulfatides in myelin, and to a lesser extent, specific gangliosides in epithelial and neuronal tissues.

This guide details the biophysical impact of the

Part 1: Chemical Architecture & Biophysics

Structural Definition

-

IUPAC Name: 2-hydroxyhexacosanoic acid

-

Notation: 2-OH-C26:0 or C26:0h

-

Molecular Formula:

-

Key Feature: A hydroxyl group (-OH) at the

-carbon (position 2), adjacent to the carboxyl group.

The "H-Bonding Network" Hypothesis

The physiological value of 2-OH-C26:0 lies in its ability to reinforce the lipid bilayer. In a standard ceramide, the amide bond acts as a hydrogen bond donor/acceptor. The addition of a hydroxyl group at C2 creates an additional H-bonding motif.

-

Inter-molecular Bonding: The 2-OH group forms hydrogen bonds with the polar headgroups of neighboring lipids (e.g., the galactose ring of GalCer or the sialic acid of gangliosides).

-

Membrane Packing: This network reduces the rotational freedom of the hydrocarbon chains, effectively increasing the melting temperature (

) of the membrane and decreasing fluidity. This is evolutionarily conserved in the myelin sheath , which requires extreme electrical insulation and structural rigidity to function.

| Property | Non-Hydroxy C26:0 | 2-Hydroxy C26:0 | Biological Implication |

| Melting Point | ~87°C | >90°C (Est.) | Enhances membrane rigidity (Liquid Ordered Phase). |

| H-Bond Capacity | Low (Carboxyl only) | High (+ | Stabilizes lipid-lipid interactions in rafts. |

| Degradation | Resistant to standard lysosomal degradation rates. |

Part 2: Biosynthetic Pathway & Enzymology

The synthesis of 2-OH-C26:0 is a tightly regulated, post-elongation event. It does not occur on the ceramide itself, but on the free fatty acid pool prior to ceramide synthesis.

The FA2H Checkpoint

The enzyme Fatty Acid 2-Hydroxylase (FA2H) is the rate-limiting monooxygenase responsible for this modification. It resides in the ER membrane and is stereospecific, producing exclusively the (R)-enantiomer.[1]

-

Substrate Specificity: FA2H shows a marked preference for saturated VLCFAs, particularly C24:0 and C26:0.

-

Reaction:

Integration into Gangliosides

Once synthesized, 2-OH-C26:0 is utilized by Ceramide Synthase 2 (CerS2) , which prefers C22-C26 acyl chains, to form 2-hydroxy-dihydroceramides. These are desaturated to ceramides and then glycosylated in the Golgi to form gangliosides (e.g., GM1, GD1a) or galactolipids.

Pathway Visualization (DOT)

Figure 1: Biosynthetic flow from palmitate to 2-hydroxylated complex sphingolipids.[1][2][3] FA2H acts on the free fatty acid pool before ceramide synthesis.

Part 3: Physiological & Pathological Context

Gangliosides vs. Galactolipids

While 2-OH-C26:0 is most abundant in GalCer (myelin), it is a critical minor component of gangliosides in specific contexts:

-

Intestinal Epithelium: 2-hydroxylated gangliosides (e.g., GM3) protect against chemically induced injury and regulate receptor signaling.

-

Neuronal Signaling: In gangliosides like GM1, the 2-OH group alters the presentation of the sialic acid headgroup, modulating interactions with proteins like Myelin-Associated Glycoprotein (MAG).

Pathology: SPG35 and FAHN

Mutations in the FA2H gene lead to a complete loss of 2-OH lipids, resulting in:

-

Hereditary Spastic Paraplegia 35 (SPG35): Progressive weakness and stiffness in the legs.

-

Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN): Iron accumulation in the brain and demyelination. Mechanism: Without 2-OH-C26:0, the myelin sheath lacks the H-bonding "glue" required for long-term stability, leading to gradual unraveling and axonal death.

Part 4: Analytical Protocol (GC-MS)

Quantifying 2-OH-C26:0 requires distinguishing it from non-hydroxy isomers and preventing thermal degradation. The following protocol uses stable isotope dilution for precision.

Reagents & Standards

-

Internal Standard (ISTD): 2-hydroxy-C24:0-d4 (Deuterated) or non-endogenous 2-hydroxy-C22:0.

-

Derivatization Agent: BSTFA + 1% TMCS (converts -OH and -COOH to TMS ethers/esters).

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Workflow

Step 1: Lipid Extraction (Modified Folch)

-

Homogenize 10-50 mg tissue in 2 mL Chloroform:MeOH (2:1).

-

Add 500 pmol of ISTD.

-

Vortex 1 min; Centrifuge 3000 x g for 5 min.

-

Collect lower organic phase (lipids) and dry under

gas.

Step 2: Hydrolysis & Methylation (FAME Synthesis) Note: This releases the fatty acid from the sphingosine backbone.

-

Resuspend dried lipids in 1 mL 1M Methanolic HCl.

-

Incubate at 80°C for 1 hour (sealed tightly).

-

Add 1 mL Hexane and 1 mL 0.9% NaCl. Vortex/Centrifuge.

-

Collect upper Hexane phase (contains FAMEs). Dry under

.

Step 3: TMS Derivatization Critical: The 2-OH group must be silylated to be volatile.

-

Add 50 µL BSTFA + 1% TMCS to the dried FAMEs.

-

Incubate at 60°C for 30 mins.

-

Transfer to GC vial with insert.

Step 4: GC-MS Analysis

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium @ 1 mL/min.

-

Temp Program: 100°C (1 min)

20°C/min -

Detection (SIM Mode):

-

Target Ion (2-OH-C26:0-TMS): m/z 73.1 (TMS group) and [M-15]+ (Molecular ion minus methyl).

-

Note: 2-OH FAMEs show a characteristic fragment at m/z 103 (

).

-

Analytical Logic Diagram

Figure 2: Analytical workflow for the specific detection of 2-hydroxylated fatty acids.

Part 5: References

-

Alderson, N. L., et al. (2004). "The Human FA2H Gene Encodes a Fatty Acid 2-Hydroxylase."[4][5] Journal of Biological Chemistry. Link

-

Hama, H. (2010). "Fatty acid 2-Hydroxylation in mammalian sphingolipid biology."[4] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

-

Eckhardt, M. (2023). "Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases."[4] International Journal of Molecular Sciences. Link

-

Nagano, M., et al. (2016). "Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization." Plant Physiology. Link

-

Edvardson, S., et al. (2008). "Mutations in the Fatty Acid 2-Hydroxylase Gene Are Associated with Leukodystrophy with Spastic Paraparesis and Dystonia." American Journal of Human Genetics. Link

Sources

- 1. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | FA2H hydroxylates 1,2-saturated fatty acids [reactome.org]

- 5. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

degradation and catabolism of 2-Hydroxyhexacosanoic acid

An In-depth Technical Guide to the Degradation and Catabolism of 2-Hydroxyhexacosanoic Acid

Abstract

2-Hydroxyhexacosanoic acid is a 2-hydroxy very-long-chain fatty acid (VLCFA) whose metabolic fate is critical for cellular homeostasis. Unlike canonical fatty acids, its structure necessitates a specialized catabolic pathway housed within the peroxisome. This guide provides a comprehensive exploration of the degradation of 2-Hydroxyhexacosanoic acid, beginning with its transport and activation, detailing the enzymatic cascade of peroxisomal α-oxidation, and tracing the subsequent β-oxidation of its metabolic products. We will examine the clinical ramifications of defects in this pathway, such as in Zellweger spectrum disorders, and provide detailed, field-proven protocols for the analysis of its metabolites and enzymatic activities. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of VLCFA metabolism.

Introduction: The Challenge of Very-Long-Chain Fatty Acids

Fatty acids with a carbon chain length greater than 22 (C>22) are classified as very-long-chain fatty acids (VLCFAs). 2-Hydroxyhexacosanoic acid (C26:0-OH) is a hydroxylated member of this class. While essential components of complex lipids like ceramides and sphingolipids, particularly in neural tissues, their accumulation in a free state is cytotoxic. The immense length and hydrophobicity of VLCFAs preclude their direct catabolism within mitochondria, the primary site of fatty acid oxidation for more common long-chain fatty acids[1][2]. Consequently, eukaryotic cells have evolved a specialized system within a different organelle to handle this challenge: the peroxisome[1][3]. The degradation of 2-hydroxy VLCFAs is a critical process, and its failure leads to severe, often fatal, metabolic disorders[4][5].

The Peroxisome: The Hub of VLCFA Catabolism

Peroxisomes are ubiquitous, single-membrane-bound organelles that house a variety of metabolic pathways, including the initial breakdown of VLCFAs, branched-chain fatty acids, and the synthesis of plasmalogens[6][7].

Transport into the Peroxisomal Matrix

Before catabolism, 2-Hydroxyhexacosanoic acid must be transported from the cytoplasm into the peroxisomal matrix. While the complete transport machinery is still under investigation, it is understood that VLCFAs are first activated to their coenzyme A (CoA) esters in the cytoplasm or on the peroxisomal membrane. This ATP-dependent reaction is catalyzed by a family of very-long-chain acyl-CoA synthetases. The resulting 2-hydroxyhexacosanoyl-CoA is then translocated across the peroxisomal membrane. Proteins like Sterol Carrier Protein 2 (SCP-2), known to bind and transfer various lipids including fatty acids, are localized to peroxisomes and are believed to facilitate the intracellular trafficking of these substrates[8].

The Core Pathway: Peroxisomal Alpha-Oxidation

The presence of the hydroxyl group at the C2 (alpha) position, and in other cases, a methyl group at the C3 (beta) position (e.g., phytanic acid), prevents direct entry into the β-oxidation spiral[7][9]. The cell circumvents this by employing the α-oxidation pathway, which removes a single carbon atom from the carboxyl end of the fatty acid[9].

The key enzymatic steps for 2-Hydroxyhexacosanoic acid are as follows:

-

Activation: As previously mentioned, the fatty acid is converted to 2-hydroxyhexacosanoyl-CoA. This step requires ATP, CoA, and Mg²⁺[10].

-

Carbon-Carbon Bond Cleavage: This is the defining step of the pathway. The enzyme 2-hydroxyacyl-CoA lyase (HACL1) , which is dependent on the cofactor thiamine pyrophosphate (TPP), catalyzes the cleavage of the bond between the C1 and C2 carbons of 2-hydroxyhexacosanoyl-CoA[11][12][13]. This reaction yields two products:

-

Aldehyde Oxidation: The pentacosanal is then oxidized to its corresponding carboxylic acid, pentacosanoic acid (C25:0) , by an NAD⁺-dependent fatty aldehyde dehydrogenase[9][10].

This sequence effectively shortens the 2-hydroxy C26 fatty acid to a C25 fatty acid, which is now a suitable substrate for the next stage of degradation.

Sources

- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Fatty acid oxidation ( Beta , Alpha omega and peroxisomal) | PPTX [slideshare.net]

- 4. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Zellweger syndrome: biochemical procedures in diagnosis, prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sterol carrier protein-2: new roles in regulating lipid rafts and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 10. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 13. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Dysregulation of 2-Hydroxyhexacosanoic Acid: From FA2H Deficiency to Peroxisomal Alpha-Oxidation

The following technical guide details the metabolic role, associated pathologies, and experimental analysis of 2-Hydroxyhexacosanoic acid.

Technical Guide for Researchers & Drug Developers

Executive Summary

2-Hydroxyhexacosanoic acid (

Dysregulation of this metabolite is the hallmark of Spastic Paraplegia 35 (SPG35) , also known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN). Conversely, its accumulation as a metabolic intermediate is implicated in Peroxisomal Biogenesis Disorders (e.g., Zellweger Spectrum) and emerging metabolic phenotypes linked to HACL1 dysfunction. This guide synthesizes the biochemical mechanisms, clinical genetics, and analytical protocols required for studying these disorders.

Biochemistry & Metabolism

The metabolism of 2-hydroxyhexacosanoic acid is compartmentalized, dictating its biological function.

The Biosynthetic Route (Endoplasmic Reticulum)

In the ER, hexacosanoic acid (C26:0) is hydroxylated at the alpha-carbon by FA2H (Fatty Acid 2-Hydroxylase). This reaction is stereospecific, producing (R)-2-hydroxyhexacosanoic acid.

-

Fate: The 2-hydroxylated fatty acid is incorporated into ceramides to form 2-hydroxy-galactosylceramides and sulfatides .[1]

-

Function: These lipids are essential structural components of the myelin sheath, stabilizing the membrane through inter-lipid hydrogen bonding.

The Degradation Route (Peroxisome)

When beta-oxidation is blocked or inefficient for VLCFAs, C26:0 undergoes alpha-oxidation in the peroxisome.

-

Hydroxylation: C26:0-CoA is converted to 2-hydroxyhexacosanoyl-CoA (likely by FA2H or a peroxisomal hydroxylase).

-

Cleavage: HACL1 (2-Hydroxyacyl-CoA Lyase 1), a thiamine pyrophosphate (TPP)-dependent enzyme, cleaves the C1-C2 bond.[2]

-

Products: This yields Formyl-CoA and Pentacosanal (C25 aldehyde), effectively shortening the chain by one carbon.

Pathway Visualization

The following diagram illustrates the bifurcation between myelin synthesis and oxidative degradation.

Caption: Bifurcation of 2-Hydroxyhexacosanoic acid metabolism. FA2H generates the lipid, which is either utilized for myelin stability (left) or degraded via HACL1-mediated alpha-oxidation (right).

Primary Genetic Disorder: SPG35 / FAHN

The most direct clinical correlation to 2-hydroxyhexacosanoic acid is its deficiency in the nervous system.

Pathology: FA2H Deficiency

Spastic Paraplegia 35 (SPG35) , also termed Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), is an autosomal recessive disorder caused by mutations in the FA2H gene.

-

Mechanism: Loss of FA2H activity prevents the formation of 2-hydroxyhexacosanoic acid (and other 2-OH VLCFAs). Consequently, myelin sheaths lack 2-hydroxy-galactolipids.

-

Structural Impact: Without the hydroxyl group at the C2 position, the hydrogen bonding network within the myelin membrane is compromised, leading to membrane instability, demyelination, and axonal loss.

-

Clinical Phenotype: Progressive spastic paraparesis, dystonia, ataxia, and cognitive decline. MRI often reveals "Eye-of-the-Tiger" sign (iron accumulation) in the globus pallidus, linking it to NBIA (Neurodegeneration with Brain Iron Accumulation).

Diagnostic Biomarkers

Unlike many metabolic disorders characterized by accumulation, SPG35 is characterized by the absence of specific lipids.

-

Target Biomarker: Drastic reduction or absence of 2-hydroxy-C26:0 and 2-hydroxy-C24:0 in plasma or leukocytes.

-

Ratio Analysis: The ratio of non-hydroxylated to hydroxylated VLCFAs (e.g., C26:0 / C26:0-OH) is significantly elevated.

Secondary Disorders: Peroxisomal & HACL1 Defects

Disorders affecting the degradation pathway lead to the potential accumulation of 2-hydroxy intermediates, although this is often overshadowed by the accumulation of the parent VLCFAs.

HACL1 Deficiency & Osteoarthritis

While a definitive "HACL1 Deficiency Syndrome" in humans remains rare or under-diagnosed, recent proteomic studies link HACL1 dysfunction to metabolic shifts in Osteoarthritis (OA) .

-

Mechanism: Downregulation of HACL1 impairs the alpha-oxidation of 2-hydroxy fatty acids.[3]

-

Metabolic Consequence: Accumulation of 2-hydroxy-C18:0 and potentially 2-hydroxy-C26:0, alongside a depletion of odd-chain fatty acids (C17:0) which are normally generated by alpha-oxidation.[4][5]

-

Thiamine Connection: HACL1 is TPP-dependent.[2][4] Thiamine deficiency (e.g., Wernicke's Encephalopathy) functionally mimics HACL1 deficiency, potentially elevating 2-hydroxyacyl-CoA intermediates.[5]

Peroxisomal Biogenesis Disorders (Zellweger Spectrum)

In Zellweger Spectrum Disorders (ZSD), peroxisomes are absent or non-functional.

-

Relevance: Both beta-oxidation (ABCD1/ACOX1 pathway) and alpha-oxidation are impaired.

-

Profile: Patients show massive elevation of C26:0 (Hexacosanoic acid). While 2-hydroxy-C26:0 may also be elevated due to the alpha-oxidation block, the diagnostic standard remains the parent C26:0 VLCFA.

Experimental Protocols

To study these disorders, researchers must differentiate between the free fatty acid and the complex lipid (ceramide) fraction.

Protocol: Extraction and Analysis of 2-Hydroxy VLCFAs

This protocol validates FA2H activity or diagnostic profiling from plasma/tissue.

Step 1: Lipid Extraction

-

Homogenize tissue (10-50 mg) or plasma (100 µL) in Chloroform:Methanol (2:1 v/v).

-

Add internal standard (e.g., deuterated 2-OH-C24:0).

-

Centrifuge (2000 x g, 5 min) to separate phases; collect lower organic phase.

Step 2: Alkaline Hydrolysis (Saponification) Rationale: To release fatty acids from complex sphingolipids.

-

Dry organic phase under

. -

Resuspend in 0.5 M NaOH in methanol. Incubate at 70°C for 1 hour.

-

Acidify with HCl and re-extract with hexane.

Step 3: Derivatization (TMS) Rationale: Hydroxyl and carboxyl groups must be blocked for GC-MS.

-

Treat dried extract with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubate at 60°C for 30 min.

Step 4: GC-MS Analysis

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Detection: Electron Impact (EI) ionization.

-

Target Ions: Look for the characteristic alpha-cleavage fragment of TMS-derivatized 2-hydroxy fatty acids (m/z 73 for TMS group, but specific M-15 or M-57 fragments for chain length confirmation).

Experimental Workflow Diagram

Caption: Analytical workflow for quantifying 2-hydroxyhexacosanoic acid from biological samples.

Summary of Associated Disorders

| Disorder | Gene | Metabolic Defect | 2-OH-C26:0 Status | Clinical Features |

| SPG35 / FAHN | FA2H | Defective Synthesis | Decreased / Absent | Spastic paraplegia, leukodystrophy, iron accumulation. |

| HACL1 Dysfunction | HACL1 | Defective Degradation | Accumulation (Tissue specific) | Osteoarthritis metabolic shift; potential thiamine-deficiency mimic. |

| Zellweger Spectrum | PEX genes | Peroxisome Biogenesis Failure | Variable / Elevated | Hypotonia, craniofacial dysmorphism, seizures, hepatic dysfunction. |

| Refsum Disease | PHYH | Alpha-oxidation block (Upstream) | Normal (Phytanic acid accumulates) | Retinitis pigmentosa, ataxia, polyneuropathy.[6] |

References

-

Edvardson, S., et al. (2008). "Mutations in the fatty acid 2-hydroxylase gene are associated with leukodystrophy with spastic paraparesis and dystonia."[1] American Journal of Human Genetics. Link

-

Alderson, N. L., et al. (2004). "Physiological function of fatty acid 2-hydroxylase (FA2H)." Journal of Biological Chemistry. Link

-

Casteels, M., et al. (2007). "The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids."[2] Biochemical Society Transactions. Link

-

Mezzar, S., et al. (2017).[7] "Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link

-

Wanders, R. J. A., et al. (2010). "Biochemistry of peroxisomal fatty acid alpha-oxidation." Journal of Lipid Research. Link

-

Mendez-Lopez, I., et al. (2025).[8][9] "Lipidomics unravels lipid changes in osteoarthritis articular cartilage." Arthritis Research & Therapy. (Linking HACL1 to OA). Link

Sources

- 1. Mutations in the fatty acid 2-hydroxylase gene are associated with leukodystrophy with spastic paraparesis and dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

2-Hydroxyhexacosanoic acid in marine organisms

An In-depth Technical Guide to 2-Hydroxyhexacosanoic Acid in Marine Organisms

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain 2-hydroxy fatty acids represent a unique and significant class of lipids found within the complex biochemical machinery of various marine organisms. Among these, 2-Hydroxyhexacosanoic acid (2-HHA), a 26-carbon saturated fatty acid with a hydroxyl group at the alpha position, has been identified as a key component in the phospholipids of certain marine invertebrates, particularly sponges. This guide provides a comprehensive technical overview of 2-HHA, consolidating current knowledge on its occurrence, hypothetical biosynthesis, and physiological significance in the marine environment. We present detailed, field-proven methodologies for the extraction, purification, and analytical characterization of 2-HHA. Furthermore, this document explores the nascent but promising landscape of its potential biological activities and outlines a strategic perspective for its exploration in drug discovery and development.

Introduction: The Significance of Alpha-Hydroxylation in Marine Lipids

The marine environment is a crucible of biochemical innovation, yielding a vast diversity of secondary metabolites with unique structural features and potent biological activities[1]. Within the lipidome of marine organisms, the presence of hydroxylated fatty acids is a noteworthy modification. Alpha-hydroxylation, the placement of a hydroxyl (-OH) group on the carbon atom adjacent to the carboxyl group, fundamentally alters the physicochemical properties of a fatty acid. This modification introduces polarity, changes steric conformation, and enhances the capacity for hydrogen bonding.

These changes have profound implications for the function of the membranes they inhabit and the signaling pathways they may influence. 2-Hydroxyhexacosanoic acid (C26:0), a very-long-chain fatty acid (VLCFA), is a prime example of this structural motif. Its significant presence in the phospholipids of certain marine sponges suggests a specialized and vital role, distinguishing these organisms from many others[2]. This guide serves to collate the existing research and provide a technical framework for future investigation into this intriguing molecule.

Occurrence and Distribution in the Marine Biosphere

The most significant reservoirs of 2-HHA and related 2-hydroxy long-chain fatty acids discovered to date are marine sponges (Phylum Porifera). These organisms are renowned for their complex lipid profiles, which often include fatty acids not commonly found in other phyla[3]. Research has shown that 2-hydroxy fatty acids can constitute a substantial portion of the total fatty acid content in the phospholipids of certain sponge families.

Specifically, species from the family Suberitidae have been found to be particularly rich in these compounds. In one study of Pseudosuberites sp., a series of 2-hydroxy long-chain fatty acids (C22 to C27) accounted for nearly 50% of the total fatty acid mixture, with 2-hydroxyhexacosanoic acid being a major component at 26%[2]. These specialized fatty acids are primarily located within the cell membrane's phospholipid fraction, particularly in phosphatidylethanolamine (PE) and phosphatidylserine (PS), suggesting a critical role in membrane structure and function[4][5]. While sponges are the primary documented source, the potential for their presence in associated symbiotic microorganisms, such as marine bacteria, remains an active area of investigation[6][7].

| Marine Organism (Sponge) | Specific 2-Hydroxy Fatty Acid(s) Identified | Relative Abundance (% of Total Fatty Acids) | Phospholipid Association | Reference |

| Pseudosuberites sp. | 2-Hydroxyhexacosanoic acid (C26:0) | 26% | Phospholipids | [2] |

| Verongula gigantea | 2-Hydroxytetracosanoic acid (C24:0), 2-Hydroxypentacosanoic acid (C25:0) | Not specified | PS, PI, PE, PC, PG | [4] |

| Aplysina archeri | 2-Hydroxytetracosanoic acid (C24:0), 2-Hydroxypentacosanoic acid (C25:0) | Not specified | PS, PI, PE, PC, PG | [4] |

| Amphimedon compressa | 2-Hydroxydocosanoic acid (C22:0), 2-Hydroxytricosanoic acid (C23:0) | 52% (combined) | PE, PS | [5] |

| Smenospongia aurea | Novel branched 2-hydroxy fatty acids (C18-C25) | Considerable amounts | PE | [8] |

Table 1: Documented Occurrence of 2-Hydroxy Long-Chain Fatty Acids in Select Marine Sponges. (PS: Phosphatidylserine, PI: Phosphatidylinositol, PE: Phosphatidylethanolamine, PC: Phosphatidylcholine, PG: Phosphatidylglycerol)

Hypothetical Biosynthesis and Physiological Roles

The precise biosynthetic pathway for 2-HHA in marine invertebrates has not been fully elucidated. However, it is widely hypothesized to occur via the alpha-oxidation of its parent saturated fatty acid, hexacosanoic acid (C26:0). This process is distinct from the more common beta-oxidation pathway.

Hypothesized Biosynthetic Steps:

-

Precursor Synthesis: The very-long-chain hexacosanoic acid (C26:0) is synthesized through the action of elongase of very long-chain fatty acids (Elovl) enzymes, which sequentially add two-carbon units to a shorter fatty acid precursor[9].

-

Alpha-Hydroxylation: Hexacosanoic acid is hydroxylated at the C-2 position by a fatty acid alpha-hydroxylase enzyme. This is the key step in forming 2-HHA.

-

Incorporation into Lipids: The resulting 2-HHA is then activated, typically to its Coenzyme A thioester (2-hydroxyhexacosanoyl-CoA), and subsequently incorporated into the sn-1 or sn-2 position of phospholipids by acyltransferases.

Potential Physiological Roles:

-

Membrane Structural Integrity: The introduction of a hydroxyl group allows for stronger intermolecular hydrogen bonding between phospholipid headgroups, potentially increasing membrane rigidity and stability. This could be an adaptation to specific environmental pressures such as temperature or pressure.

-

Cell Signaling: 2-Hydroxy fatty acids are integral components of ceramides and other sphingolipids in some organisms[6]. While not yet confirmed for 2-HHA in sponges, it is plausible that it or its derivatives could act as signaling molecules in pathways related to apoptosis, cell proliferation, or stress responses.

-

Chemical Defense: Marine sponges produce a wide array of secondary metabolites for defense[3]. The unusual nature of 2-HHA could play a role in deterring predation or preventing microbial fouling.

Extraction, Purification, and Analysis

The successful study of 2-HHA hinges on robust protocols for its isolation and characterization. The lipophilic nature of the molecule, combined with its presence within a complex matrix of other lipids, necessitates a multi-step approach.

Detailed Protocol: Extraction and Purification

This protocol outlines a standard, validated workflow for isolating 2-HHA from marine sponge biomass.

Rationale: The procedure begins with a total lipid extraction using a polar/non-polar solvent system (Folch method) to efficiently recover all lipid classes. This is followed by saponification to cleave fatty acids from the phospholipid backbone. Subsequent chromatographic steps separate the desired 2-hydroxy fatty acids from other non-hydroxylated fatty acids and lipids based on polarity.

Step-by-Step Methodology:

-

Biomass Preparation:

-

Lyophilize (freeze-dry) the collected sponge tissue to remove water, which can interfere with solvent extraction.

-

Grind the dried tissue into a fine powder to maximize the surface area for extraction.

-

-

Total Lipid Extraction (Modified Folch Method):

-

Homogenize the powdered tissue (e.g., 10g) in a 20-fold volume of chloroform:methanol (2:1, v/v).

-

Stir the mixture for 2-4 hours at room temperature.

-

Filter the mixture to remove solid residue. Collect the liquid filtrate.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

-

Centrifuge briefly to clarify the layers. The lower chloroform layer contains the total lipids.

-

Carefully collect the lower layer and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude lipid extract.

-

-

Saponification and Fatty Acid Liberation:

-

Redissolve the crude lipid extract in a minimal volume of toluene.

-

Add a 5-fold excess of 0.5 M methanolic KOH.

-

Reflux the mixture for 2 hours at 60-70°C to hydrolyze the ester bonds, liberating the free fatty acids.

-

Acidify the mixture to pH ~2 with 6 M HCl to protonate the fatty acids.

-

Extract the free fatty acids into an organic solvent like hexane or diethyl ether (3x volumes). Pool the organic layers and wash with water to remove salts.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the total free fatty acid mixture.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel 60 slurried in hexane.

-

Load the total fatty acid mixture onto the column.

-

Elute with a gradient of diethyl ether in hexane. Non-hydroxy fatty acids will elute first.

-

Increase the polarity (e.g., 20-50% diethyl ether in hexane) to elute the more polar 2-hydroxy fatty acids.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the desired compounds.

-

-

High-Performance Liquid Chromatography (HPLC) (Optional):

-

For high-purity isolation, subject the enriched 2-hydroxy fatty acid fraction to reverse-phase HPLC (e.g., C18 column) with a mobile phase such as acetonitrile:water with 0.1% formic acid.

-

-

Analytical Characterization

Confirming the identity and structure of the isolated compound is paramount. A combination of spectrometric techniques is required for unambiguous characterization.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization is Essential: Free fatty acids are not volatile enough for GC. They must be derivatized, typically to their fatty acid methyl esters (FAMEs) by reacting with BF₃-methanol or acidic methanol. The hydroxyl group should also be silylated (e.g., with BSTFA) to improve volatility and prevent peak tailing.

-

Expected Fragmentation: In electron ionization (EI) mode, the mass spectra of 2-hydroxy FAMEs are highly characteristic. A key diagnostic fragment ion arises from the McLafferty rearrangement at m/z 90, which is distinct from the m/z 74 fragment seen in standard non-hydroxylated FAMEs[2]. Other important ions include [M-MeOH]⁺ and a prominent [M-COOMe]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the hydroxylated carbon (H-2) will appear as a characteristic multiplet, typically around 4.0-4.2 ppm. The protons of the long alkyl chain will form a broad signal complex between 1.2-1.6 ppm, with the terminal methyl group appearing as a triplet around 0.88 ppm.

-

¹³C NMR: The carboxyl carbon (C-1) will resonate around 175-180 ppm. The hydroxylated carbon (C-2) will be shifted downfield to approximately 70-75 ppm. The remaining methylene carbons will appear in the 20-35 ppm range.

High-Resolution Mass Spectrometry (HRMS):

-

Techniques like ESI-QTOF can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₂₆H₅₂O₃ for 2-HHA), which is crucial for confirming its identity.

Potential for Drug Discovery and Development

While research into the specific bioactivities of 2-HHA is still in its infancy, the broader class of hydroxylated fatty acids has shown significant therapeutic potential. Shorter-chain analogs like 2-hydroxyhexadecanoic acid have been associated with anti-inflammatory, neuroprotective, and anti-cancer properties[10][11]. Furthermore, 2-HHA has been utilized in studies investigating the mechanism of action of elisidepsin, an anti-cancer agent, suggesting its relevance in cellular lipid metabolism and raft structure[12].

Key Areas for Future Investigation:

-

Anti-proliferative Activity: Given the role of very-long-chain fatty acids and their hydroxylated counterparts in ceramide metabolism, 2-HHA should be screened against a panel of cancer cell lines. Its influence on apoptosis and cell cycle arrest warrants investigation.

-

Anti-inflammatory Effects: Many marine lipids exhibit potent anti-inflammatory activity. 2-HHA could potentially modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

-

Antimicrobial Properties: As a unique component of the sponge's chemical arsenal, 2-HHA may possess antibacterial or antifungal properties, offering a potential new scaffold for antibiotic development.

-

Neuromodulatory Roles: Sphingolipids containing 2-hydroxy fatty acids are critical components of myelin in the nervous system. This suggests that marine-derived 2-HHA could be explored for its potential in neuroprotective or regenerative applications.

Conclusion and Future Outlook

2-Hydroxyhexacosanoic acid stands as a molecule of significant interest at the intersection of marine biology, lipid biochemistry, and pharmacology. Its concentrated presence in the membranes of certain marine sponges points to a specialized evolutionary adaptation. While the methodologies for its extraction and characterization are well-established, the full scope of its physiological function and biosynthetic origins remains to be uncovered. The preliminary evidence from related compounds suggests a rich potential for bioactivity. Future research should focus on targeted functional assays, elucidation of the enzymatic machinery responsible for its synthesis, and exploration of its role in the broader ecological context of the marine organisms that produce it. For drug development professionals, 2-HHA represents a novel, naturally-derived chemical scaffold that warrants thorough investigation for its therapeutic potential.

References

-

Barnathan, G., Kornprobst, J. M., Doumenq, P., Miralles, J., & Gaydou, E. M. (1996). Sponge Fatty Acids, 5. Characterization of Complete Series of 2-Hydroxy Long-Chain Fatty Acids in Phospholipids of Two Senegalese Marine Sponges from the Family Suberitidae: Pseudosuberites sp. and Suberites massa. Journal of Natural Products, 59(10), 919-922. [Link]

-

Carballeira, N. M., & Maldonado, L. (1989). 2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri. Lipids, 24(3), 229-232. [Link]

-

Carballeira, N. M., & Lopez, M. R. (1989). On the isolation of 2-hydroxydocosanoic and 2-hydroxytricosanoic acids from the marine sponge Amphimedon compressa. Lipids, 24(1), 89-91. [Link]

-

PubChem. (n.d.). 2-Hydroxyhexadecanoic acid. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

Hiraishi, A., & Sugiyama, J. (2021). Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina. The Journal of General and Applied Microbiology, 67(3), 100-105. [Link]

-

Monroig, O., Tocher, D. R., & Navarro, J. C. (2013). Biosynthesis of polyunsaturated fatty acids in marine invertebrates: recent advances in molecular mechanisms. Marine drugs, 11(10), 3998–4018. [Link]

-

Proksch, P., Edrada, R. A., & Ebel, R. (2002). Marine sponges as pharmacy. Marine Biotechnology, 4(2), 104-117. [Link]

-

NIST. (n.d.). 2-Hydroxyhexadecanoic acid. NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxyhexadecanoic acid. Retrieved February 11, 2026, from [Link]

-

Monroig, O., Tocher, D. R., & Navarro, J. C. (2013). Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. Marine Drugs, 11(10), 3998-4018. [Link]

-

Monroig, O., Tocher, D. R., & Navarro, J. C. (2013). Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. ResearchGate. [Link]

-

Tranchimand, S., et al. (2024). An Eco-Friendly Extraction and Purification Approach for Obtaining Active Ingredients for Cosmetics from Two Marine Brown Seaweeds. Marine Drugs, 22(3), 118. [Link]

-

Martins, D. A., et al. (2021). Biosynthesis of Long-Chain Polyunsaturated Fatty Acids in Marine Gammarids: Molecular Cloning and Functional Characterisation of... Marine Drugs, 19(4), 229. [Link]

-

Lo, I. W., et al. (2019). Anti-allergic Hydroxy Fatty Acids from Typhonium blumei Explored through ChemGPS-NP. Frontiers in Chemistry, 7, 77. [Link]

-

Strahl, J., et al. (2016). Biochemical responses to ocean acidification contrast between tropical corals with high and low abundances at volcanic carbon dioxide seeps. ICES Journal of Marine Science, 73(3), 897–909. [Link]

-

El-Hawary, S. S., et al. (2022). The Chemically Highly Diversified Metabolites from the Red Sea Marine Sponge Spongia sp. Marine Drugs, 20(3), 195. [Link]

-

Hiraishi, A., & Sugiyama, J. (2021). Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina. ResearchGate. [Link]

-

Monroig, O. (2021). Biosynthesis of long-chain polyunsaturated fatty acids in aquatic invertebrates: from genes to functions. Digital.CSIC. [Link]

-

PubChem. (n.d.). 2S-hydroxypalmitic acid. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

Rodrigues, D., et al. (2021). Bioactive Properties of Marine Phenolics. Marine Drugs, 19(10), 555. [Link]

-

Corinaldesi, C., et al. (2017). Microbial Diversity in Extreme Marine Habitats and Their Biomolecules. Marine Drugs, 15(7), 215. [Link]

-

Carballeira, N. M., & Shalabi, F. (1993). Isolation and characterization of novel 2-hydroxy fatty acids from the phospholipids of the sponge Smenospongia aurea. Journal of natural products, 56(5), 739–746. [Link]

-

Kumar, M., et al. (2023). Marine Bioactives and Their Application in the Food Industry: A Review. Marine Drugs, 21(10), 517. [Link]

-

Close, H. G., et al. (2021). Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum. ACS omega, 6(35), 22965–22972. [Link]

-

Enochs, I. C., et al. (2021). Ocean Acidification and Direct Interactions Affect Coral, Macroalga, and Sponge Growth in the Florida Keys. Oceans, 2(3), 565-580. [Link]

-

Sousa, R. O., et al. (2021). Extraction and Purification of Biopolymers from Marine Origin Sources Envisaging Their Use for Biotechnological Applications. Polymers, 13(21), 3630. [Link]

-

Hankins, J. (2023). Corals fine-tune their chemistry to survive in today's acidic seas. Ocean Acidification. [Link]

-

Zulkifli, S. Z., et al. (2021). Identification of Antibacterial Activity with Bioactive Compounds from Selected Marine Sponges. Pharmacognosy Journal, 13(1). [Link]

-

Pharmaffiliates. (n.d.). 2-Hydroxypalmitic Acid. Retrieved February 11, 2026, from [Link]

-

Woods Hole Oceanographic Institution. (2018). Scientists Pinpoint How Ocean Acidification Weakens Coral Skeletons. [Link]

-

Pawlik, J. R., & McMurray, S. E. (2020). The Emerging Ecological and Biogeochemical Importance of Sponges on Coral Reefs. Annual review of marine science, 12, 315–337. [Link]

-

Comeau, S., et al. (2014). Coral reef calcifiers buffer their response to ocean acidification using both bicarbonate and carbonate. Proceedings of the Royal Society B: Biological Sciences, 281(1793), 20141012. [Link]

-

Singh, P., et al. (2025). Extraction and Profiling of Fatty Acids obtained from different Marine Seaweeds/Macro Algae. ResearchGate. [Link]

-

Studivan, M. S., & Voss, J. D. (2022). Ocean acidification influences the gene expression and physiology of two Caribbean bioeroding sponges. Frontiers in Marine Science, 9, 943187. [Link]

-

Morocho-Jácome, A. L., et al. (2023). Extraction and Analytical Methods for the Characterization of Polyphenols in Marine Microalgae: A Review. Marine Drugs, 21(10), 522. [Link]

Sources

- 1. Marine sponges as pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Emerging Ecological and Biogeochemical Importance of Sponges on Coral Reefs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the isolation of 2-hydroxydocosanoic and 2-hydroxytricosanoic acids from the marine sponge Amphimedon compressa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of novel 2-hydroxy fatty acids from the phospholipids of the sponge Smenospongia aurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vliz.be [vliz.be]

- 10. 2-HYDROXYHEXADECANOIC ACID | 764-67-0 [chemicalbook.com]

- 11. 2-ヒドロキシヘキサデカン酸 ≥98% (capillary GC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Note: High-Precision Extraction and GC-MS Quantification of 2-Hydroxyhexacosanoic Acid (2-OH-C26:0) from Brain Tissue

[1]

Abstract

This application note details a robust, field-proven protocol for the isolation and quantification of 2-Hydroxyhexacosanoic acid (2-OH-C26:0) from neuronal tissue. As a specific biomarker for peroxisomal

Introduction & Biological Context

2-Hydroxy very long-chain fatty acids (2-OH-VLCFAs) are major components of myelin sphingolipids, specifically cerebrosides (galactosylceramides) and sulfatides. Unlike standard fatty acids, 2-OH-VLCFAs are synthesized via the fatty acid 2-hydroxylase (FA2H) enzyme.

Why specific extraction is required:

-

Amide Linkage: In brain tissue, 2-OH-C26:0 is predominantly amide-linked to a sphingosine base. Standard alkaline saponification is often insufficient to break this bond quantitatively; rigorous acid methanolysis is required.

-

Lipophilicity: The C26 chain renders the molecule extremely hydrophobic, requiring specific solvent systems to prevent precipitation or loss during phase separation.

-

Matrix Interference: Brain tissue is rich in cholesterol and glycerophospholipids. Without fractionation, the signal for trace 2-OH-VLCFAs can be suppressed by the overwhelming abundance of non-hydroxy fatty acids.

Pre-Analytical Considerations

Internal Standard (IS) Selection

To create a self-validating system, an internal standard must be introduced before tissue homogenization to account for extraction losses.

-

Preferred: 2-Hydroxy-C22:0-d3 (Deuterated).

-

Alternative: 2-Hydroxy-C23:0 (Odd-chain, naturally absent in most mammalian tissues).

-

Concentration: Spike to achieve a final on-column concentration of ~1-5 ng/µL.

Reagents & Equipment[2]

-

Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), n-Hexane, Diethyl Ether.

-

Reagents: Acetyl Chloride (or 3M Methanolic HCl), BSTFA + 1% TMCS (Silylation reagent).

-

Consumables: Glass screw-cap tubes (Teflon-lined caps essential to prevent plasticizer leaching), Silica gel SPE cartridges (500 mg).

Experimental Workflow

The following diagram illustrates the critical path from tissue to data. Note the "SPE Fractionation" node, which acts as the quality gate for the protocol.

Figure 1: Step-by-step extraction and enrichment workflow for 2-OH-VLCFAs.

Detailed Protocol

Step 1: Lipid Extraction (Modified Folch)

-

Weigh 10–50 mg of wet brain tissue into a glass tube.

-

Add 10 µL of Internal Standard (e.g., 2-OH-C23:0 at 100 µg/mL).

-

Add 2 mL Chloroform:Methanol (2:1 v/v) .

-

Homogenize using a bead beater or probe sonicator (30 sec, on ice).

-

Centrifuge at 3000 x g for 5 min. Transfer the supernatant to a fresh glass tube.

-

Self-Validation Check: Re-extract the pellet with 1 mL solvent to ensure >95% lipid recovery. Combine extracts.

-

Evaporate solvent under a stream of Nitrogen (

) at 40°C.

Step 2: Acid Methanolysis (Transmethylation)

Rationale: This step simultaneously cleaves the amide bond of cerebrosides and methylates the carboxylic acid group, forming Fatty Acid Methyl Esters (FAMEs).

-

Resuspend dried lipids in 0.5 mL Methanol and 0.1 mL Acetyl Chloride . (Alternatively, use 1M Methanolic HCl).

-

Safety Note: Add Acetyl Chloride dropwise to cold methanol; it is exothermic.

-

-

Seal tube tightly with a Teflon-lined cap.

-

Incubate at 100°C for 1 hour .

-

Cool to room temperature.

-

Add 1 mL Hexane and 1 mL Water . Vortex vigorously for 1 min.

-

Centrifuge (2000 x g, 2 min). Transfer the upper hexane phase (containing Total FAMEs) to a new tube.

-

Repeat hexane extraction once and combine.

Step 3: Silica SPE Fractionation (The "Purification Gate")

Rationale: Brain extracts contain huge amounts of non-hydroxy FAMEs (C16:0, C18:0, C18:1) which can overload the GC column and mask the trace C26:0-OH.

-

Condition a 500 mg Silica Gel SPE cartridge with 3 mL Hexane.

-

Load the sample (dissolved in 200 µL Hexane).

-

Wash 1: Elute with 4 mL Hexane:Diethyl Ether (95:5) .

-

Result: Discard this fraction. It contains non-hydroxy FAMEs and cholesterol.

-

-

Elution: Elute 2-Hydroxy FAMEs with 4 mL Hexane:Diethyl Ether (80:20) .

-

Result: Collect this fraction.[1] It contains the 2-OH-C26:0 FAMEs.

-

-

Dry the eluate under

.

Step 4: TMS Derivatization

Rationale: The 2-hydroxyl group must be silylated to improve volatility and peak shape.

-

Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine (or dry Acetonitrile) to the dried residue.

-

Incubate at 60°C for 30 minutes .

-

Cool and transfer to a GC vial with a glass insert.

GC-MS Analysis Parameters

Instrument Configuration

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar phase is essential for VLCFA separation.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (1 µL injection) at 280°C.

Temperature Program

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 100 | 1.0 |

| Ramp 1 | 25 | 240 | 0 |

| Ramp 2 | 3 | 300 | 5.0 |

| Post Run | - | 320 | 2.0 |

Mass Spectrometry (SIM Mode)

For maximum sensitivity, use Selected Ion Monitoring (SIM).

-

Target Analyte: 2-OH-C26:0 (as Methyl Ester, TMS ether).

-

Quantification Ion (Q-Ion): m/z 451 (

, loss of -

Qualifier Ions: m/z 73 (TMS group), m/z 510 (Molecular Ion, weak).

-

Internal Standard (e.g., 2-OH-C22:0): Monitor the equivalent

ion (calculate based on MW).

Data Analysis & Validation

Identification Logic

The mass spectrum of a 2-hydroxy FAME-TMS derivative is characterized by a specific cleavage alpha to the carboxyl group.

-

Fragment A (

): Cleavage between C1 and C2. The charge remains on the long chain containing the TMS group. This is the base peak for quantification.-

Calculation: MW of 2-OH-C26:0 FAME-TMS = 510.

.

-

Quantification

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Incomplete Hydrolysis | Ensure 100°C for full 1 hr; check seal integrity. |

| Peak Tailing | Active Sites in Liner | Replace GC liner; ensure silylation reagents are fresh. |

| Interference | Non-OH FAME breakthrough | Adjust SPE Wash step (decrease ether % slightly). |

References

-

Moser, H. W., & Moser, A. B. (1991). Very Long-Chain Fatty Acids in Diagnosis, Prognosis, and Monitoring of Peroxisomal Disorders.[2] Current Protocols in Human Genetics.

-

Hama, K., et al. (2023). Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts. Cell Reports.

-

Jenske, R., & Vetter, W. (2007). Highly selective and sensitive gas chromatography-mass spectrometry method for the determination of methyl branched fatty acids and 2-hydroxy fatty acids in food.

-

Lipid Maps Protocol. (2023).

Application Note: High-Sensitivity GC-MS Profiling of 2-Hydroxyhexacosanoic Acid Methyl Esters

This Application Note is structured to guide researchers through the high-sensitivity analysis of 2-Hydroxyhexacosanoic acid (2-OH-C26:0) as its methyl ester derivative.[1][2][3]

Editorial Note: While the core request focuses on "Methyl Esters," field experience dictates that analyzing Very Long-Chain Fatty Acids (VLCFAs) with free hydroxyl groups (C26:0-OH) solely as methyl esters leads to poor peak shape and thermal degradation. Therefore, this protocol integrates a dual-derivatization strategy (Methylation + Silylation) as the Gold Standard for robust quantification.[1]

Executive Summary & Biological Significance

2-Hydroxyhexacosanoic acid (2-OH-C26:0) is a specific biomarker associated with peroxisomal beta-oxidation defects.[1][4] Unlike standard fatty acids, the accumulation of 2-hydroxy VLCFAs is pathognomonic for disorders such as Zellweger Spectrum Disorders (ZSD) and X-linked Adrenoleukodystrophy (X-ALD) . Furthermore, in dermatological research, these lipids are critical components of the ceramides responsible for the skin barrier function.

Accurate quantification is challenging due to:

-

Low Abundance: Trace levels in plasma compared to non-hydroxy fatty acids.[1]

-

Thermal Instability: The free hydroxyl group at C2 promotes hydrogen bonding and adsorption in the GC inlet.[1]

-

High Boiling Point: C26 chain length requires high-temperature columns.

This protocol details a Two-Step Derivatization workflow:

-

Methylation: Converts carboxylic acid to methyl ester (FAME).[1]

-

Silylation: Caps the C2-hydroxyl with a Trimethylsilyl (TMS) group, ensuring volatility and distinct mass spectral fragmentation.

Analytical Strategy & Mechanism

The "Dual-Derivatization" Logic

Analyzing 2-hydroxy fatty acids solely as methyl esters (FAMEs) yields poor results because the free -OH group interacts with active sites in the GC column (silanols), causing peak tailing.[4] By converting the -OH to a TMS-ether, we achieve:

-

Inertness: Eliminates hydrogen bonding.[1]

-

Specificity: The [M-59] and m/z 129 fragments provide high-confidence identification.[1][4]

Workflow Diagram

Figure 1: Optimized workflow for 2-OH-C26:0 analysis. The dual-step derivatization is critical for chromatographic resolution.

Experimental Protocol

Reagents & Standards

-

Internal Standard (IS): 2-Hydroxy-docosanoic acid (2-OH-C22:[4]0) or deuterated equivalent (

-C26:0). -

Methylation Reagent: 1N Methanolic HCl (freshly prepared).[1]

-

Silylation Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Solvents: HPLC-grade Hexane, Methanol, Chloroform.[1]

Step 1: Lipid Extraction (Folch Method)

-

Aliquot 100 µL of plasma or 10 mg of tissue homogenate into a glass screw-cap tube.

-

Add 10 µL of Internal Standard solution (10 µg/mL in chloroform).

-